molecular formula C16H12N4O2 B11456485 4-(4-Methoxyphenyl)-3-methyl-4-oxobutane-1,1,2,2-tetracarbonitrile

4-(4-Methoxyphenyl)-3-methyl-4-oxobutane-1,1,2,2-tetracarbonitrile

Cat. No.: B11456485
M. Wt: 292.29 g/mol
InChI Key: JIFMVTNJZRJXNB-UHFFFAOYSA-N
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Description

1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE is an organic compound characterized by its complex structure, which includes a methoxyphenyl group, a propanone moiety, and four cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with a suitable nitrile compound under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[1-(4-METHOXYPHENYL)-1-OXOPROPAN-2-YL]ETHANE-1,1,2,2-TETRACARBONITRILE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H12N4O2

Molecular Weight

292.29 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-4-oxobutane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C16H12N4O2/c1-11(16(9-19,10-20)13(7-17)8-18)15(21)12-3-5-14(22-2)6-4-12/h3-6,11,13H,1-2H3

InChI Key

JIFMVTNJZRJXNB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)OC)C(C#N)(C#N)C(C#N)C#N

Origin of Product

United States

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